![molecular formula C13H15NO2S B1466497 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1486128-22-6](/img/structure/B1466497.png)
1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazole derivatives has been studied extensively. A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
This compound has been evaluated for its potential use in treating epilepsy. A series of derivatives, including those with a benzoxazole sulfanyl moiety, have shown promise in anticonvulsant activity. They have been tested using the 6 Hz psychomotor seizure test, and some have exhibited significant protection against seizures at certain doses in mice .
Neurotoxicity Studies
The neurotoxic effects of compounds are crucial in determining their safety for therapeutic use. The benzoxazole sulfanyl derivatives have undergone evaluation for neurotoxicity, which is an essential step in the drug development process to ensure that they do not cause adverse effects on the nervous system .
Pharmacophore Pattern Calculation
Computational studies have been carried out to calculate the pharmacophore pattern of these compounds. This involves understanding the structural requirements necessary for the biological activity of the compound, which is vital for the design of new drugs with improved efficacy and reduced side effects .
Pharmacokinetic Property Prediction
Predicting the pharmacokinetic properties of a compound is another critical aspect of drug development. It involves understanding how the compound is absorbed, distributed, metabolized, and excreted from the body. This information helps in optimizing the compound’s structure for better therapeutic outcomes .
Molecular Docking Studies
Molecular docking studies have been performed to assess the binding properties of these compounds with molecular targets related to epilepsy, such as GABA(A) alpha-1, glutamate, GABA(A) delta receptors, and Na/H exchanger. These studies help in predicting the efficacy of the compounds and guiding further modifications .
Synthesis of Rare Chemicals
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers. Although analytical data may not be collected for such products, they play a crucial role in the early stages of drug discovery and development .
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-13(7-3-4-8-13)9-17-12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,15H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUODRBDRONQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
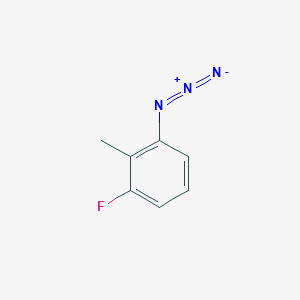

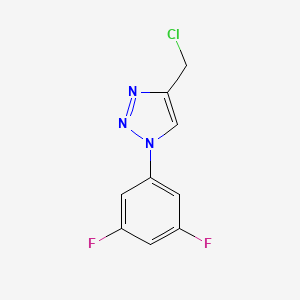

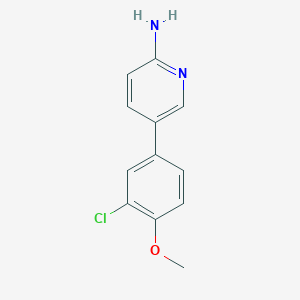
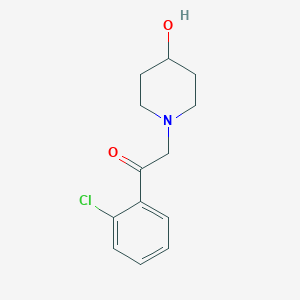
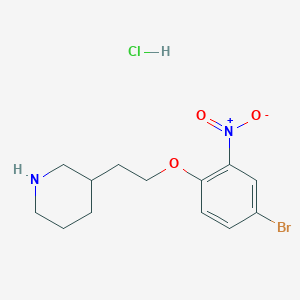



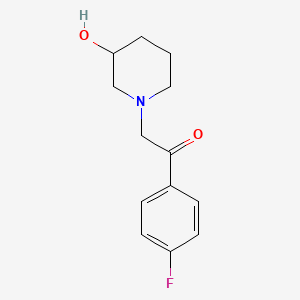

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)